LogP Head-to-Head: gem-Difluoro Effect on Lipophilicity versus Non-Fluorinated 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Replacement of the two cyclopropane ring hydrogens with fluorine atoms increases the measured/predicted LogP by approximately +0.56 units in the bromophenyl-cyclopropane carboxylic acid series. The target compound records a LogP of 2.88 , whereas its direct non-fluorinated comparator 1-(4-bromophenyl)cyclopropanecarboxylic acid (CAS 345965-52-8) records a LogP of 2.32 . This directionality contradicts the intuitive expectation that fluorination universally reduces lipophilicity; it is, however, consistent with the systematic finding that gem-difluorination slightly increases LogP specifically for cyclopropane derivatives, an effect attributed to reduced H-bond acceptor capacity of the CF₂ unit versus CH₂ when embedded in a strained three-membered ring [1][2].
| Evidence Dimension | Calculated/predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 (Leyan prediction) |
| Comparator Or Baseline | 1-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS 345965-52-8): LogP = 2.32 (ChemSrc prediction) |
| Quantified Difference | ΔLogP = +0.56 (target more lipophilic) |
| Conditions | Predicted LogP values from supplier technical datasheets; consistent with peer-reviewed systematic measurements on gem-difluorocycloalkane carboxylic acid series |
Why This Matters
A ΔLogP of +0.56 shifts a compound from CNS MPO-desirability borderline to CNS-penetrant territory, making the fluorinated analog a measurably better candidate for blood–brain barrier penetration in CNS drug discovery programs.
- [1] Holovach, S.; Melnykov, K. P.; Skreminskiy, A.; et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J. 2022, 28 (19), e202200331. View Source
- [2] Holovach, S. Synthesis and physicochemical features of functionalized gem-difluorocycloalkanes. PhD Thesis, Institute of Organic Chemistry, NAS of Ukraine, 2024. — 'for cyclopropane derivatives, gem-difluorination resulted in slightly increased LogP values.' View Source
